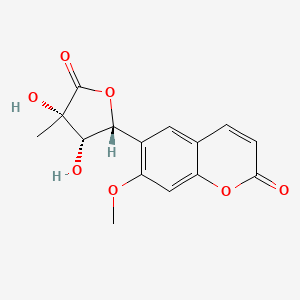
Hydramicromelin D
Overview
Description
Hydramicromelin D is a naturally occurring prenylated coumarin isolated from the twigs of the plant Micromelum integerrimum . It belongs to the coumarin family, which is known for its diverse biological activities. The chemical structure of this compound is characterized by a chromen-2-one core with a methoxy group at position 7 and a dihydroxy-4-methyl-5-oxooxolan-2-yl group at position 6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydramicromelin D is primarily obtained through the extraction and isolation from natural sources, specifically the twigs of Micromelum integerrimum . The isolation process involves several steps, including solvent extraction, chromatographic separation, and spectroscopic analysis to confirm the structure .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes through natural extraction methods .
Chemical Reactions Analysis
Types of Reactions: Hydramicromelin D undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the oxolan ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted coumarin derivatives .
Scientific Research Applications
Hydramicromelin D has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Hydramicromelin D involves several molecular targets and pathways:
Cardiac Ischemia-Reperfusion Injury: this compound activates the PI3K/AKT/PGC-1α signaling pathway, which helps ameliorate cardiac damage.
Cisplatin Sensitivity: It downregulates ATP-binding cassette transporters, enhancing the sensitivity of cisplatin-resistant osteosarcoma cells to the drug.
Oxygen Glucose Deprivation/Reperfusion Injury: this compound inhibits NOX4-mediated NLRP3 inflammasome activation, protecting cortical neurons in rats.
Comparison with Similar Compounds
Hydramicromelin D can be compared with other similar compounds, such as:
Hydramicromelin B: Another prenylated coumarin with similar biological activities.
Micromelin: A coumarin derivative with a slightly different structure and biological properties.
Xanthyletin: A coumarin with notable antimicrobial and antioxidant activities.
Luvangetin: Known for its anti-inflammatory and anticancer properties.
Properties
IUPAC Name |
6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3/t12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUHWPFITUMCFA-IPYPFGDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]([C@H](OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



